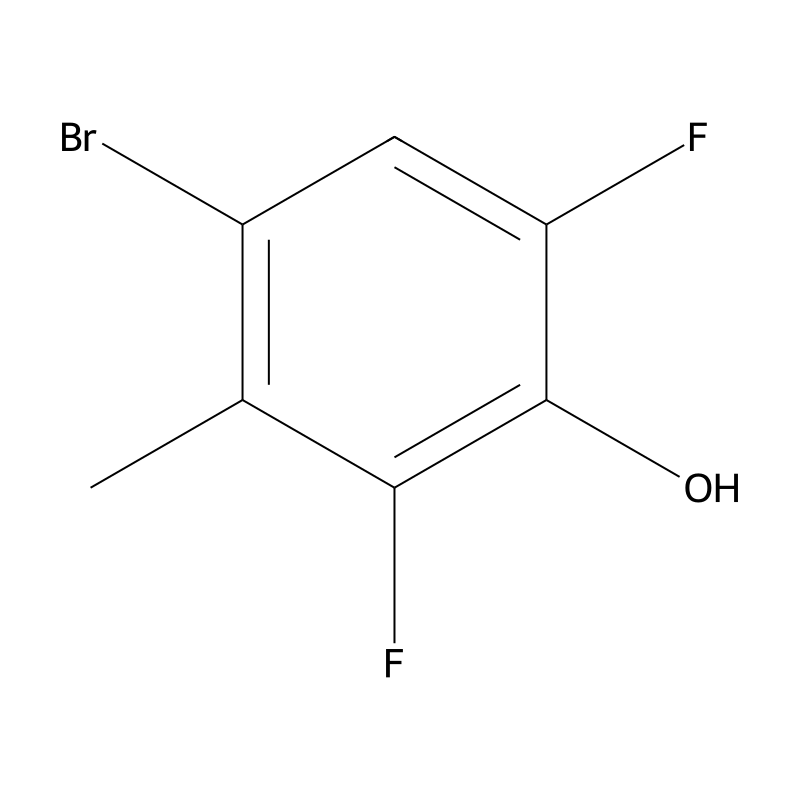

4-Bromo-2,6-difluoro-3-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-Bromo-2,6-difluoro-3-methylphenol is an organic compound with the molecular formula C₇H₅BrF₂O. It appears as a white to light yellow solid and has a low volatility at room temperature. This compound is soluble in various organic solvents, including ethanol and dimethyl sulfoxide . Its structure features a bromine atom and two fluorine atoms attached to a phenolic ring, along with a methyl group at the 3-position, which influences its chemical reactivity and biological activity.

- Nucleophilic Substitution: The bromine and fluorine substituents can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine enhances the reactivity of the aromatic ring towards electrophiles.

- Dehydrohalogenation: Under strong bases, it can lose halogen atoms to form alkenes or other derivatives.

These reactions make 4-bromo-2,6-difluoro-3-methylphenol a versatile intermediate in organic synthesis .

4-Bromo-2,6-difluoro-3-methylphenol exhibits notable biological activities. Halogenated phenols are often investigated for their potential antimicrobial and antifungal properties. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes or cellular pathways, making them candidates for pharmaceutical applications . Additionally, halogenated anilines have been shown to interact with biological targets such as tyrosine kinases, which are crucial in cancer therapy.

Several methods exist for synthesizing 4-bromo-2,6-difluoro-3-methylphenol:

- Direct Halogenation: This involves the bromination and fluorination of 3-methylphenol under controlled conditions.

- Nucleophilic Substitution: Starting from 2,6-difluorophenol, a methyl group can be introduced via methylation reactions.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes and amines under acidic or basic conditions .

4-Bromo-2,6-difluoro-3-methylphenol has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting cancer pathways.

- Chemical Synthesis: Used as a building block for more complex organic molecules in the development of agrochemicals and dyes.

- Material Science: Its properties may be exploited in creating liquid crystalline materials due to its unique molecular structure .

Research on interaction studies indicates that 4-bromo-2,6-difluoro-3-methylphenol can interact with various biological receptors and enzymes. Its halogenated structure allows it to bind effectively to active sites on proteins, potentially inhibiting their function. Such interactions are crucial for developing new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 4-bromo-2,6-difluoro-3-methylphenol. Here are some notable examples:

The uniqueness of 4-bromo-2,6-difluoro-3-methylphenol lies in its combination of both bromine and fluorine substituents along with a methyl group on the phenolic ring, which alters its reactivity profile compared to other similar compounds. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical development.

Systematic Identification

The compound’s IUPAC name, 4-bromo-2,6-difluoro-3-methylphenol, reflects its substitution pattern:

- A hydroxyl group (-OH) at position 1.

- Bromine at position 4.

- Fluorine atoms at positions 2 and 6.

- A methyl group (-CH₃) at position 3.

Molecular Formula: C₇H₅BrF₂O

Molecular Weight: 223.01 g/mol .

CAS Registry Number: 1365272-26-9 .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 53–57°C (observed) | |

| Boiling Point | Not reported (low volatility) | |

| XLogP3 (Partition Coefficient) | 2.8 | |

| Solubility | Organic solvents (e.g., ethanol, DMSO) |

Structural Features:

- The phenol ring’s electron-withdrawing halogens (Br, F) increase acidity (pKa ≈ 8–9) compared to unsubstituted phenol (pKa ≈ 10) .

- Steric hindrance from the methyl group influences regioselectivity in further reactions .

Synonyms and Registry Numbers

The synthesis of 4-bromo-2,6-difluoro-3-methylphenol represents a significant challenge in organic chemistry due to the requirement for precise regioselective installation of multiple halogen substituents and a methyl group on the phenolic ring system. This comprehensive analysis examines the various synthetic approaches available for accessing this complex halogenated phenol derivative.

Direct Halogenation Approaches

Direct halogenation methodologies provide the most straightforward routes to introduce bromine and fluorine substituents onto phenolic substrates. These approaches rely on the inherent reactivity patterns of phenol derivatives and the careful selection of halogenating agents to achieve desired regioselectivity.

Electrophilic Bromination Strategies

Electrophilic bromination of phenol derivatives represents a fundamental approach for introducing bromine substituents at specific positions on the aromatic ring [3] [7]. The hydroxyl group in phenol acts as a powerful activating group, dramatically increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack [39] [49]. This activation occurs through resonance donation of the oxygen lone pair into the aromatic pi system, which enhances reactivity at the ortho and para positions relative to the hydroxyl group [32] [39].

The bromination of phenol derivatives can be achieved using various brominating agents under different reaction conditions. Molecular bromine represents the most traditional approach, though it often leads to over-bromination and poor regioselectivity [3] [37]. More selective bromination can be accomplished using N-bromosuccinimide in the presence of appropriate catalysts [7] [38]. A particularly effective system involves the use of phenyliodine diacetate combined with aluminum bromide, which generates phenyliodine acetate bromide as the active brominating species [7] [46].

| Brominating Agent | Reaction Conditions | Yield Range | Regioselectivity |

|---|---|---|---|

| Molecular Bromine | Acetic acid, 35°C | 70-85% | Poor (multiple products) |

| N-Bromosuccinimide | Various solvents, room temperature | 60-90% | Moderate |

| Phenyliodine diacetate/Aluminum bromide | Acetonitrile, 23°C | 85-95% | High |

| Potassium bromide/Zinc aluminum layered double hydroxides | Acetic acid/water, 35°C | 73% | Good |

The mechanism of electrophilic bromination proceeds through the formation of a sigma complex intermediate, where the bromine electrophile attacks the activated aromatic ring [49]. The hydroxyl group stabilizes the resulting carbocation through resonance, with the most stable intermediates formed at the ortho and para positions [3] [39]. Deprotonation of the sigma complex restores aromaticity and yields the final brominated product.

Temperature control plays a crucial role in bromination reactions, with lower temperatures generally favoring higher regioselectivity [36] [37]. Studies have shown that bromination reactions conducted at temperatures between 20-40°C provide optimal yields while minimizing side reactions [1] [46]. The choice of solvent also significantly influences the reaction outcome, with polar protic solvents like acetic acid facilitating electrophilic substitution, while aprotic solvents can alter regioselectivity patterns [37] [38].

Regioselective Fluorination Techniques

Regioselective fluorination of aromatic compounds presents unique challenges due to the high electronegativity and small size of fluorine, which can lead to undesired reactivity patterns [4] [25]. Direct fluorination approaches for phenol derivatives require carefully designed reaction systems to achieve the desired regioselectivity while avoiding over-fluorination or degradation of the phenolic substrate.

Nucleophilic fluorination represents the predominant strategy for introducing fluorine substituents into aromatic systems [4] [20]. This approach typically employs alkali metal fluorides such as potassium fluoride or cesium fluoride in combination with appropriate leaving groups or activating systems [4] [25]. The regioselectivity of nucleophilic fluorination can be controlled through the use of hydrogen bonding catalysts, particularly bis-urea organocatalysts, which modulate the charge density of the fluoride nucleophile [4].

| Fluorination Method | Fluoride Source | Catalyst System | Temperature | Yield Range |

|---|---|---|---|---|

| Nucleophilic substitution | Potassium fluoride | Crown ether | 80-120°C | 65-85% |

| Nucleophilic substitution | Cesium fluoride | Copper fluoride | 100-150°C | 70-90% |

| Hydrogen bonding catalysis | Cesium fluoride | Bis-urea catalyst | 20-60°C | 75-95% |

| Halex reaction | Potassium fluoride | Phase transfer catalyst | 140-180°C | 60-80% |

The development of hydrogen bonding catalysis has revolutionized regioselective fluorination by enabling control over the kinetic regioselectivity of fluoride attack [4]. Urea-based catalysts can influence the nucleophilicity and selectivity of fluoride ions through specific hydrogen bonding interactions, allowing for the preferential formation of desired regioisomers. This approach has proven particularly valuable for accessing fluorinated aromatics that are difficult to obtain through traditional methods.

Electrochemical fluorination methods offer an alternative approach for introducing fluorine substituents under mild conditions [5]. These methods utilize controlled electrochemical oxidation to generate reactive intermediates that can undergo fluorination with appropriate fluoride sources. The electrochemical approach provides excellent control over reaction conditions and can minimize the formation of unwanted side products.

Metal-Mediated Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex halogenated phenol derivatives through carbon-carbon and carbon-heteroatom bond formation [8] [10] [11]. These methodologies offer excellent functional group tolerance and allow for the strategic introduction of substituents at specific positions on the aromatic ring.

Palladium-catalyzed cross-coupling reactions represent the most widely utilized approach for accessing substituted phenol derivatives [10] [11] [40]. The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between aryl halides and organoboron reagents, providing access to biaryl and substituted aromatic systems [11] [43]. This reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

| Coupling Reaction | Metal Catalyst | Nucleophile | Electrophile | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Boronic acids/esters | Aryl halides | 60-100°C, base |

| Stille | Palladium/Nickel | Organostannanes | Aryl halides | 80-120°C |

| Negishi | Palladium/Nickel | Organozinc reagents | Aryl halides | 25-80°C |

| Buchwald-Hartwig | Palladium | Amines/phenols | Aryl halides | 80-150°C, base |

Nickel-catalyzed cross-coupling reactions have gained prominence for their ability to activate less reactive carbon-oxygen bonds in phenol derivatives [9] [44]. The Stille coupling of phenol-derived electrophiles with organostannanes provides access to diverse carbon-carbon bonds that are challenging to form through palladium catalysis [44]. This reaction requires careful optimization of ligand systems and reaction conditions to achieve efficient transmetalation and avoid competitive side reactions.

The choice of leaving group significantly influences the efficiency of metal-catalyzed cross-coupling reactions [10] [44]. While aryl iodides and bromides are commonly employed, phenol derivatives protected as triflates, tosylates, or mesylates can serve as effective electrophiles for cross-coupling reactions [10] [44]. The reactivity order generally follows: triflates > iodides > bromides > tosylates > mesylates > chlorides.

Cross-coupling reactions involving halogenated phenol substrates require careful consideration of chemoselectivity to avoid undesired reactions at multiple reactive sites [8] [13]. The use of sterically hindered ligands and controlled reaction temperatures can help achieve selective coupling at the desired position while preserving other halogen substituents for subsequent transformations.

Protective Group Strategies for Hydroxyl Functionality

The protection of phenolic hydroxyl groups is essential in multi-step synthetic sequences to prevent unwanted side reactions and enable selective functionalization at other positions on the aromatic ring [15] [16] [20]. The choice of protective group must balance ease of installation, stability under reaction conditions, and facility of removal.

Silyl ether protective groups represent the most commonly employed strategy for phenol protection due to their ease of installation and removal under mild conditions [15] [16] [20]. Trimethylsilyl, tert-butyldimethylsilyl, and triisopropylsilyl ethers provide increasing levels of steric protection and stability [15] [18]. These groups are typically installed using silyl chlorides in the presence of a base and can be removed using fluoride sources or mild acidic conditions.

| Protective Group | Installation Conditions | Stability | Removal Conditions |

|---|---|---|---|

| Trimethylsilyl | Trimethylsilyl chloride, base | Low | Fluoride, mild acid |

| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride, imidazole | Moderate | Tetrabutylammonium fluoride |

| Triisopropylsilyl | Triisopropylsilyl chloride, base | High | Hydrogen fluoride, tetrabutylammonium fluoride |

| Benzyl | Benzyl bromide, base | Moderate | Hydrogenation, acidic conditions |

Benzyl ether protection offers an alternative strategy with complementary stability characteristics [16] [19] [23]. Benzyl groups can be installed under basic conditions using benzyl halides and removed through catalytic hydrogenation or acidic treatment [19] [23]. This protective group is particularly useful in sequences involving strongly basic or nucleophilic conditions where silyl ethers might be unstable.

Ester-based protective groups, including acetate and pivaloate esters, provide another option for phenol protection [16] [22]. These groups are readily installed using acyl chlorides or anhydrides and can be removed through basic or acidic hydrolysis [22]. Ester protection is particularly valuable when the synthetic sequence involves conditions that are incompatible with ether-based protective groups.

The selective protection of phenols in the presence of other nucleophilic functional groups requires careful consideration of reaction conditions and protective group choice [17] [20]. The use of phase transfer catalysis or solid-supported reagents can enhance selectivity and facilitate product isolation [20]. Additionally, the differential reactivity of various hydroxyl groups can be exploited to achieve regioselective protection in polyhydroxylated substrates [21].

Comparative Analysis of Synthetic Routes from 3,5-Difluorobromobenzene Precursors

The synthesis of 4-bromo-2,6-difluoro-3-methylphenol from readily available 3,5-difluorobromobenzene precursors offers several strategic advantages, including commercial availability of starting materials and established synthetic transformations [2] [24] [26]. This approach requires careful consideration of reaction sequences to achieve the desired substitution pattern while maintaining synthetic efficiency.

Direct functionalization of 3,5-difluorobromobenzene through metal-mediated reactions provides one viable route to the target compound [2] [26]. This strategy involves the selective introduction of the hydroxyl and methyl substituents through sequential cross-coupling and hydroxylation reactions. The bromine substituent can be preserved throughout the sequence by employing reaction conditions that selectively activate other positions on the aromatic ring.

| Synthetic Route | Key Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct functionalization | Cross-coupling, hydroxylation | 45-65% | Short sequence | Limited regioselectivity |

| Boronic acid intermediate | Borylation, oxidation, methylation | 50-70% | High selectivity | Additional steps |

| Phenol precursor | Hydroxylation, halogenation | 40-60% | Established methods | Harsh conditions |

| Sequential halogenation | Methylation, bromination, fluorination | 35-55% | Flexible approach | Multiple steps |

The preparation of 3,5-difluorobromobenzene itself can be achieved through several established methods [24] [25]. The most efficient approach involves the diazotization of 3,5-difluoroaniline followed by Sandmeyer reaction with copper bromide and hydrobromic acid, providing yields of 80-85% [24]. Alternative routes include the bromination of 3,5-difluorobenzene using N-bromosuccinimide or the isomerization of 1-bromo-2,4-difluorobenzene under acidic conditions [25].

The conversion of 3,5-difluorobromobenzene to the corresponding phenol derivative can be accomplished through various metal-catalyzed hydroxylation reactions [26] [45]. Palladium-catalyzed hydroxylation using water as the nucleophile provides a direct route to 3,5-difluorophenol derivatives, though this transformation typically requires elevated temperatures and extended reaction times [45]. Copper-catalyzed hydroxylation offers an alternative approach with potentially milder reaction conditions and improved functional group tolerance [45].

The introduction of the methyl substituent at the 3-position of the phenol ring can be achieved through several complementary strategies [30] [33] [34]. Friedel-Crafts methylation using methyl chloride and aluminum chloride provides a direct approach, though this method may suffer from regioselectivity issues due to the activating effect of the hydroxyl group [31] [35]. Alternative approaches include the methylation of phenol derivatives using dimethyl carbonate under basic conditions or the use of trimethylboroxine in nickel-catalyzed methylation reactions [33] [34].